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Compound of Interest

Compound Name: 5,6-Dimethyl-2,3-dihydropyrazine

Cat. No.: B095150 Get Quote

A Comparative Analysis of the Biological
Activities of Dihydropyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals

Dihydropyrazine derivatives, a class of heterocyclic compounds, have garnered significant

attention in medicinal chemistry due to their diverse and potent biological activities. This guide

provides a comparative overview of the biological activities of various dihydropyrazine

derivatives, supported by experimental data from recent studies. The information is intended to

assist researchers and drug development professionals in understanding the therapeutic

potential of this chemical scaffold.

Anticancer Activity
Dihydropyrazine derivatives have demonstrated notable efficacy as anticancer agents,

exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanism

often involves the inhibition of critical cellular processes such as cell proliferation and the

induction of apoptosis.

Comparative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

representative dihydropyrazine and related pyrazine derivatives against various cancer cell

lines. Lower IC50 values indicate greater potency.
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Compound
Class

Derivative
Cancer Cell
Line

IC50 (µM) Reference

Dihydrotriazine Compound 10e HepG-2 2.12 [1]

Benzohydrazide

with

dihydropyrazole

Compound H20 A549 0.46 [2]

Benzohydrazide

with

dihydropyrazole

Compound H20 MCF-7 0.29 [2]

Benzohydrazide

with

dihydropyrazole

Compound H20 HeLa 0.15 [2]

Benzohydrazide

with

dihydropyrazole

Compound H20 HepG2 0.21 [2]

N-substituted-

dihydropyrazole
Compound 13i

(Telomerase

Inhibition)
0.98 [3]

Chalcone–

pyrazine
Compound 49 A549 0.13 [4]

Chalcone–

pyrazine
Compound 49 Colo-205 0.19 [4]

Chalcone–

pyrazine
Compound 50 MCF-7 0.18 [4]

Chalcone–

pyrazine
Compound 51 MCF-7 0.012 [4]

Chalcone–

pyrazine
Compound 51 A549 0.045 [4]

Chalcone–

pyrazine
Compound 51 DU-145 0.33 [4]
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Cinnamic acid–

ligustrazine
Compound 34 BEL-7402 9.400 [4]

Cinnamic acid–

ligustrazine
Compound 34 A549 7.833 [4]

Pyrido[3,4-

b]phenazinedion

e

Compound 144 SNU-638 0.12 [4]

[5][6]

[7]triazolo[4,3-

a]pyrazine

Compound 17l A549 0.98 ± 0.08 [8]

[5][6]

[7]triazolo[4,3-

a]pyrazine

Compound 17l MCF-7 1.05 ± 0.17 [8]

[5][6]

[7]triazolo[4,3-

a]pyrazine

Compound 17l Hela 1.28 ± 0.25 [8]

Imidazo[1,2-

a]pyrazine
- Hep-2 11 [9]

Imidazo[1,2-

a]pyrazine
- HepG2 13 [9]

Imidazo[1,2-

a]pyrazine
- MCF-7 11 [9]

Imidazo[1,2-

a]pyrazine
- A375 11 [9]

Antimicrobial Activity
Several dihydropyrazine and related heterocyclic derivatives have been evaluated for their in

vitro antimicrobial effects, demonstrating inhibitory activity against a spectrum of Gram-positive

and Gram-negative bacteria, as well as fungi.
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Comparative Antimicrobial Activity Data
The table below presents the minimum inhibitory concentration (MIC) values for various

derivatives against different microbial strains.
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Compound
Class

Derivative
Microbial
Strain

MIC (µg/mL) Reference

1,4-

dihydropyridine
-

Gram-positive

bacteria
50-100 [6]

1,4-

dihydropyridine
-

Gram-negative

bacteria
50-100 [6]

1,4-

dihydropyridine
- Fungi 25-50 [6]

1,4-

dihydropyridine
Compound IV Mycobacteria 3.1-25 [6]

Dihydrotriazine

with 5-

aryloxypyrazole

Compound 10d S. aureus 4220 0.5 [10]

Dihydrotriazine

with 5-

aryloxypyrazole

Compound 10d MRSA 3506 0.5 [10]

Dihydrotriazine

with 5-

aryloxypyrazole

Compound 10d E. coli 1924 0.5 [10]

Pyrazoline Compound 22 E. faecalis 32 [11]

Pyrazoline Compound 24 E. faecalis 32 [11]

Pyrazoline Compound 5 C. albicans 64 [11]

Triazolo[4,3-

a]pyrazine
Compound 2e S. aureus 32 [12]

Triazolo[4,3-

a]pyrazine
Compound 2e E. coli 16 [12]

Pyrazolo[3,4-

d]pyridazin
Compound 7e, f

Gram-negative

bacteria

0.31 to <0.0024

(mg/mL)
[13]
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Pyrazolo[3,4-

d]pyridazin
Compound 7e, f

Gram-positive

bacteria

0.31 to <0.0024

(mg/mL)
[13]

Pyrazolo[3,4-

d]pyridazin
Compound 7e, f Fungi

0.31 to <0.0024

(mg/mL)
[13]

Cardiovascular Effects
Certain dihydropyridine derivatives, which share a structural resemblance to dihydropyrazines,

are well-known for their cardiovascular effects, primarily as calcium channel blockers.[7] These

compounds have been investigated for their antihypertensive and vasodilatory properties.[7]

For instance, the dihydropyridine derivative FRC-8411 has been shown to be an effective oral

antihypertensive agent in conscious hypertensive rats, with a longer-lasting effect compared to

reference drugs like nifedipine and nicardipine.[7] In isolated guinea pig atria, FRC-8411

exhibited a negative chronotropic effect.[7] Another derivative, DHP-218, decreased blood

pressure and was accompanied by an increase in heart rate and blood flow in the coronary,

vertebral, and internal carotid arteries in anesthetized dogs.[14]

Experimental Protocols
A summary of the key experimental methodologies cited in the reviewed literature is provided

below.

MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and

cytotoxicity.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5000 cells

per well) and incubated for 24 hours to allow for cell attachment.[5]

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).
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MTT Addition: After the incubation period, MTT solution is added to each well and incubated

for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a

specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the

concentration of the compound that inhibits 50% of cell growth, is then calculated.

Microbroth Dilution Method for Antimicrobial Activity
The microbroth dilution method is a widely used technique to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well

microtiter plate.

Inoculation: Each well is inoculated with the prepared microbial suspension.

Incubation: The microtiter plate is incubated under appropriate conditions (temperature and

time) to allow for microbial growth.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action
The biological activities of dihydropyrazine and related derivatives are attributed to their

interaction with various cellular targets and signaling pathways.

Anticancer Mechanisms
Several dihydropyrazine derivatives exert their anticancer effects through the induction of

apoptosis (programmed cell death). This can be triggered by an increase in reactive oxygen

species (ROS) levels within the cancer cells.[1] For example, compound 10e, a dihydrotriazine

derivative, was found to increase ROS levels, leading to apoptosis in HepG-2 cells. This was
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accompanied by the enhanced expression of apoptotic markers such as Cl-PARP, Cl-caspase-

3, and Cl-caspase-9.[1] Furthermore, some derivatives can induce autophagy, a cellular

process of self-degradation, as evidenced by the promotion of LC3-II and Beclin-1 expression.

[1] Other mechanisms include the inhibition of specific enzymes crucial for cancer cell survival,

such as telomerase.[3]
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Caption: Proposed anticancer mechanisms of dihydropyrazine derivatives.

Antimicrobial Mechanisms
The antimicrobial action of some dihydropyrazine-related compounds involves the inhibition of

dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of

microorganisms.[10] Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to

bacterial cell death. Additionally, some derivatives have been shown to inhibit the formation of

biofilms, which are protective layers that shield bacteria from antibiotics.[10]
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Caption: General workflow for the study of dihydropyrazine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b095150#comparative-study-of-the-biological-activity-
of-different-dihydropyrazine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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